1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a chemical compound with the molecular formula C19H18F3NO . It is a derivative of carboxamide .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods, including FT-IR, ^1H NMR, and ^13C NMR spectroscopy .Scientific Research Applications
Structure-Activity Relationship Studies
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide has been studied for its structure-activity relationships, particularly in enhancing potential oral bioavailability. Research shows that the trifluoromethyl group and the carboxamide group are critical for activity, with specific substitutions affecting cell-based activity and gastrointestinal permeability (Palanki et al., 2000).
Heterocyclic Synthesis Applications
This compound is involved in reactions with isocyanates and isothiocyanates, forming carboxamido- and thiocarboxamido-cyclopentenes. These reactions have implications in synthesizing various heterocyclic compounds, highlighting its versatility in chemical synthesis (Huisgen et al., 1965).
Antibacterial and Antifungal Activity
Studies have demonstrated the compound's role in synthesizing derivatives with significant antibacterial and antifungal properties. For example, its derivatives show moderate antifungal activities against phytopathogenic fungi, suggesting potential applications in agriculture and pharmaceuticals (Wu et al., 2012).
Crystal Structure Analysis
The compound's derivatives have been used in crystal structure studies. Understanding these structures can provide insights into the molecular interactions and stability of various pharmaceuticals and materials (Zhong et al., 2010).
Development of Imaging Agents
It has also been utilized in the development of imaging agents like SPECT (Single Photon Emission Computed Tomography). For instance, a derivative of this compound, N-cyclopentadienyltricarbonyltechnetium-N-[4-nitro-3-trifluoromethyl-phenyl] carboxamide, was synthesized for potential use in imaging prostate tissue (Dallagi et al., 2010).
Enzyme Inhibition for Disease Models
Another application is in the discovery of enzyme inhibitors. Piperidine-4-carboxamide derivatives of this compound have shown potential as inhibitors of soluble epoxide hydrolase, a target for various disease models (Thalji et al., 2013).
Antitumor Activity
Additionally, some derivatives have shown antitumor activity. These compounds have been evaluated against various cancer cell lines, showing promising inhibitory effects and potential as anticancer agents (Ji et al., 2018).
Future Directions
The future directions for research on 1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and hazards. Additionally, its potential applications in various fields, such as pharmaceuticals and agrochemicals, could be explored .
Properties
IUPAC Name |
1-phenyl-N-[4-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)15-8-10-16(11-9-15)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBPLANCGLAQCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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